2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that exhibits significant interest in medicinal chemistry and materials science. This compound is characterized by its unique pyranopyridine structure, which contributes to its potential biological activities and applications in drug design and development.
This compound is classified under heterocyclic compounds, specifically as a pyranopyridine derivative. It contains both chlorine and nitrogen functionalities, which may influence its reactivity and interaction with biological targets.
The synthesis of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
Industrial methods may employ continuous flow reactors to enhance yield and purity while integrating green chemistry principles to improve sustainability.
The reaction conditions typically include controlled temperatures and the use of solvents that minimize environmental impact. Optimization of these parameters is essential for maximizing the efficiency of the synthesis.
The molecular structure of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one features a fused pyranopyridine system with a chlorine atom at the second position. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.67 g/mol |
IUPAC Name | 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one |
InChI Key | QJEKIJDKLIZAAT-UHFFFAOYSA-N |
Canonical SMILES | CC1C2=C(C=CC(=N2)Cl)C(=O)OC1(C)C |
This structure indicates the presence of multiple functional groups that can participate in various chemical reactions .
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For instance, substitution reactions can yield various derivatives with potential biological activity, while oxidation can modify the compound's properties for specific applications.
The mechanism of action for 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one primarily relates to its interactions with biological targets in medicinal chemistry.
Data on specific interactions remain under investigation but indicate promising avenues for further research in pharmacology .
The physical properties of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one include:
Chemical properties include reactivity patterns typical for halogenated compounds:
Relevant analyses confirm these properties are crucial for understanding its behavior in various applications .
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several notable applications:
These applications underscore the compound’s versatility and importance in ongoing scientific research efforts .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8